- Preparation of iminodiacetic acid compounds from monoethanolamine substrates, World Intellectual Property Organization, , ,

Cas no 928-72-3 (Iminodiacetic acid disodium salt)

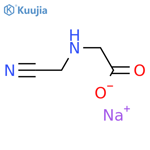

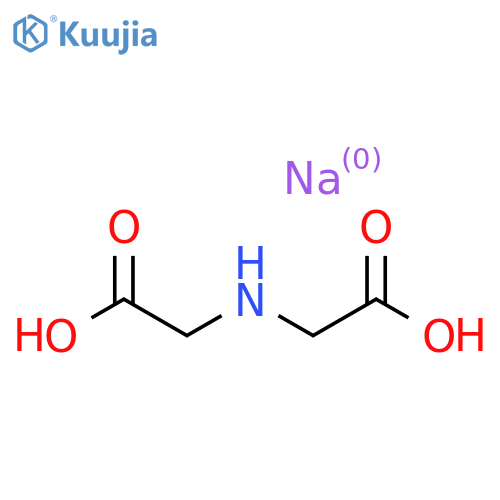

928-72-3 structure

Nombre del producto:Iminodiacetic acid disodium salt

Iminodiacetic acid disodium salt Propiedades químicas y físicas

Nombre e identificación

-

- Iminodiacetic acid disodium salt

- disodium iminodi(acetate)

- Glycine,N-(carboxymethyl)-,disodiumsalt

- iminodi-aceticacidisodiumsalt

- iminodioctandisodny

- iminodioctansodny

- n-(carboxymethyl)-glycindisodiumsalt

- IMINODIETHANOIC ACID DISODIUM SALT

- IMINODIACETIC ACID DI NA SALT

- DIGLYCINE DISODIUM SALT

- DISODIUM IMINODIACETATE

- IminoiaceticAcidDisodiumSalt

- IminodiaceticAcidDisodiumSaltHydrated

- Disodium iminodiacetate (IDA)

- AMINODIACETIC ACID SODIUM SALT

- Disodium Iminodiacetate Hydrate

- iminodi-acetic aci disodium salt

- Acetic acid, iminodi-, disodium salt (8CI)

- Glycine, N-(carboxymethyl)-, disodium salt (9CI)

- DSIDA

- IDA disodium salt

- Iminodiacetic acid sodium salt

- disodium 2,2'-iminodiacetate

- Acetic acid, iminodi-, disoidum salt

- Q27286925

- 928-72-3

- NS00019582

- UNII-Q2K1N8RVKE

- J-013573

- DTXSID1027340

- NSC 147496

- DTXCID507340

- Glycine, N-(carboxymethyl)-, sodium salt (1:2)

- AKOS006228171

- W-100268

- Iminodioctan disodny [Czech]

- Sodium iminodiacetate dibasic hydrate

- Sodium 2,2'-azanediyldiacetate

- Glycine, N-(carboxymethyl)-, disodium salt

- NSC-147496

- disodium;2-(carboxylatomethylamino)acetate

- Iminodioctan sodny

- Sodium 2,2 inverted exclamation mark -Azanediyldiacetate

- Iminodiacetic acid, disodium salt

- Glycine, N-(carboxymethyl)-, disodium salt, hydrate

- Glycine, N-(carboxymethyl)-, sodium salt

- Iminodioctan sodny [Czech]

- SCHEMBL284370

- F13715

- Acetic acid, iminodi, disodium salt

- EINECS 213-181-8

- ACETIC ACID, IMINODI-, DISODIUM SALT

- AI3-52517

- MFCD00043340

- SY104803

- Q2K1N8RVKE

- I0007

- Iminodioctan disodny

-

- MDL: MFCD00043340

- Renchi: 1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);

- Clave inchi: BKUQKIUBBFUVBN-UHFFFAOYSA-N

- Sonrisas: [Na].O=C(CNCC(O)=O)O

Atributos calculados

- Calidad precisa: 177.00100

- Masa isotópica única: 133.037508

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 4

- Complejidad: 96.7

- Recuento de unidades de unión covalente: 3

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 92.3

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Light yellow powder

- Denso: 1.436

- Punto de fusión: No data available

- Punto de ebullición: 370.6°C at 760 mmHg

- Punto de inflamación: 177.9 °C

- PSA: 92.29000

- Logp: -3.53330

- Disolución: Not determined

- Presión de vapor: No data available

Iminodiacetic acid disodium salt Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302

- Declaración de advertencia: P264-P270-P301+P312-P330

- Wgk Alemania:1

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S23; S24/25

- Rtecs:AI2975500

- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better

- Términos de riesgo:R36/37/38

Iminodiacetic acid disodium salt Datos Aduaneros

- Código HS:2921199090

- Datos Aduaneros:

China Customs Code:

2921199090Overview:

2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Iminodiacetic acid disodium salt PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0007-250g |

Iminodiacetic acid disodium salt |

928-72-3 | 98.0%(T) | 250g |

¥1190.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-500g |

Iminodiacetic Acid, Disodium Salt Monohydrate |

928-72-3 | 98% | 500g |

¥484.00 | 2024-04-25 | |

| Ambeed | A644767-25g |

Sodium 2,2'-azanediyldiacetate |

928-72-3 | 98% | 25g |

$9.0 | 2025-02-26 | |

| Ambeed | A644767-500g |

Sodium 2,2'-azanediyldiacetate |

928-72-3 | 98% | 500g |

$84.0 | 2025-02-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834697-500g |

Disodium Iminodiacetate Hydrate |

928-72-3 | 98% | 500g |

2,428.00 | 2021-05-17 | |

| Ambeed | A644767-100g |

Sodium 2,2'-azanediyldiacetate |

928-72-3 | 98% | 100g |

$17.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268626-25g |

Iminodiacetic Acid, Disodium Salt Monohydrate |

928-72-3 | 98% | 25g |

¥54.00 | 2024-04-25 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-489730-25 g |

Disodium Iminodiacetate, |

928-72-3 | 25g |

¥444.00 | 2023-07-11 | ||

| Aaron | AR003QGE-5g |

IMINODIACETIC ACID DISODIUM SALT |

928-72-3 | 98% | 5g |

$5.00 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-489730-25g |

Disodium Iminodiacetate, |

928-72-3 | 25g |

¥444.00 | 2023-09-05 |

Iminodiacetic acid disodium salt Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 s, 5 - 10 °C; 10 min, 10 °C → 33 °C; 33 °C → 22 °C; 10 min, 22 °C; overnight, rt; 7.73 psi, rt → 95 °C; 45 min, 85 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Copper , Vanadium Solvents: Water ; 9.5 kg/cm2, 160 °C

Referencia

- Process to prepare amino carboxylic acid salts, World Intellectual Property Organization, , ,

Synthetic Routes 3

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Oxygen Solvents: Water ; 1 MPa, 170 °C; 0.9 MPa, 155 °C; 0.8 MPa, 140 °C

Referencia

- Process for continuous production of iminodiacetic acid sodium salt from diethanolamine, China, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Lanthanum , Molybdenum , Nickel , Cobalt , Copper , Phosphorus Solvents: Water ; 0.7 MPa, rt; rt → 180 °C; 1.2 MPa, 180 °C

Referencia

- Catalysts for preparation of iminodiacetate from diethanolamine, China, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum , Nickel , Tungsten , Chromium , Cobalt , Copper Solvents: Water ; 0.7 MPa → 1.0 MPa, rt → 160 °C

Referencia

- Method for preparing iminodiacetic acid salt by dehydrogenation of diethanolamine, China, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0.4 MPa, 145 °C

Referencia

- Process and catalysts for the preparation of aminocarboxylic acids from alkanolamines, China, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Zirconium dioxide , Copper ; 37 MPa, 120 °C

Referencia

- Efficient synthesis method of disodium imino diacetate, China, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Aluminum , Iron , Molybdenum , Nickel , Chromium , Copper , Zirconium , Phosphorus Solvents: Water ; 2.2 h, 1.5 MPa, 160 °C

Referencia

- Method for preparing carboxylate from primary alcohol by dehydrogenation with modified noncrystalline copper alloy catalyst, China, , ,

Synthetic Routes 10

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

Referencia

- Process for the synthesis of glyphosate, Brazil, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 16 h, 65 °C

Referencia

- Humidity fluorescent color response polymer elastomer film material and its preparation method, China, , ,

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Solvents: Water

1.2 Reagents: Ammonia Solvents: Water ; rt → 80 °C; 30 min, 0.3 MPa, 100 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 80 - 110 °C; cooled

1.2 Reagents: Ammonia Solvents: Water ; rt → 80 °C; 30 min, 0.3 MPa, 100 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, 80 - 110 °C; cooled

Referencia

- Environment-friendly process for continuous synthesis of sodium iminodiacetate, China, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Copper Solvents: Water

Referencia

- Process for the preparation of carboxylic acid salts from primary alcohols, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Cobalt , Copper Solvents: Water ; rt → 160 °C; 340 min, 160 °C

Referencia

- A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor system, Chemical Engineering Journal (Amsterdam, 2015, 278, 447-453

Synthetic Routes 17

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Catalytic process for preparing carboxylic acid salts, United States, , ,

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Ammonium hydroxide Solvents: Water ; 2 h, 80 °C

Referencia

- Process for production of glycine, China, , ,

Synthetic Routes 20

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Aluminum copper alloy Solvents: Water ; 40 min, 1.1 MPa, 140 - 150 °C; 40 min, 1.1 MPa, 140 - 150 °C

Referencia

- Method for continuous synthesis of alkali metal salt of iminodiacetic acid, China, , ,

Iminodiacetic acid disodium salt Raw materials

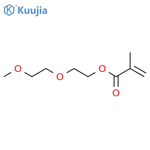

- 2-(2-Methoxyethoxy)ethyl methacrylate

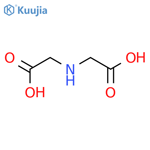

- Iminodiacetic acid

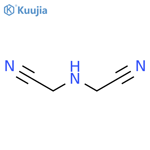

- Iminodiacetonitrile

- Glycidyl methacrylate

- N-(Cyanomethyl)glycine sodium salt

Iminodiacetic acid disodium salt Preparation Products

Iminodiacetic acid disodium salt Literatura relevante

-

1. Solid polysiloxane ligands containing glycine- or iminodiacetate-groups: synthesis and application to binding and separation of metal ions??Ahmed A. El-Nasser,R. V. Parish J. Chem. Soc. Dalton Trans. 1999 3463

-

M. A. Leonard,G. T. Murray Analyst 1974 99 645

-

K. Al-Ani,M. A. Leonard Analyst 1970 95 1039

-

4. Perspectives

-

5. Photoreduction of benzophenone by amino acids, aminopolycarboxylic acids and their metal complexes. A laser-flash-photolysis studySudhindra N. Battacharyya,Paritosh K. Das J. Chem. Soc. Faraday Trans. 2 1984 80 1107

928-72-3 (Iminodiacetic acid disodium salt) Productos relacionados

- 142-73-4(Iminodiacetic acid)

- 347840-04-4(Sarcosine-d3 Hydrochloride)

- 627-01-0(N-Ethylglycine)

- 5835-28-9(N-(2-Hydroxyethyl)glycine (>85%))

- 107-97-1(Sarcosine)

- 1337630-33-7(2-chloro-6-(piperidin-2-yl)phenol)

- 2228210-23-7(3-(4-fluoro-2-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)

- 110901-90-1(Cyclopropanecarboxylic acid, 2-(3-methoxyphenyl)-, (1R,2R)-)

- 1210868-68-0(5-Chloro-3-fluoro-2-methylpyridine)

- 2175508-05-9(N-[1-Methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-propenamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:928-72-3)Iminodiacetic acid disodium salt

Pureza:99%

Cantidad:1kg

Precio ($):150.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:928-72-3)Iminodiacetic acid disodium salt

Pureza:98%

Cantidad:Company Customization

Precio ($):Informe